molecular formula C10H9F6NO B8308063 1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine

1-(3,5-Bistrifluoromethylphenyl)-2-hydroxyethylamine

Cat. No. B8308063
M. Wt: 273.17 g/mol
InChI Key: IKDVCMONKGAXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07619092B2

Procedure details

In 250 ml of acetonitrile was dissolved 4.8 g of 3,5-bistrifluoromethylbenzaldehyde, added thereto were 6.6 g of trimethylsulfonium iodide, 3.2 g of ground potassium hydroxide and 0.5 ml of water, and the mixture was stirred at a temperature of 65° C. to 70° C. for 16 hours, in the presence of an alumina ball. After the reaction was completed, insoluble matters were removed, and ethyl acetate and water were added to the filtrate and layers were separated. The organic layer was washed, dried and concentrated under reduced pressure. To the residue was added 50 ml of a 40% methylamine-methanol solution, and the mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:2), to give 1.23 g of 1-(3,5-bistrifluoromethylphenyl)-2-hydroxyethylamine as shown in Table 133 below.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=C([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)C=O.[I-].[CH3:18][S+](C)C.[OH-:22].[K+].O.[C:25](#[N:27])[CH3:26]>>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:26]([CH:25]([NH2:27])[CH2:18][OH:22])[CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
[I-].C[S+](C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
4.8 g
Type
reactant
Smiles
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature of 65° C. to 70° C. for 16 hours, in the presence of an alumina ball
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
insoluble matters were removed
ADDITION
Type
ADDITION
Details
ethyl acetate and water were added to the filtrate and layers
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
The organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 50 ml of a 40% methylamine-methanol solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(CO)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.